Octanoate

Description

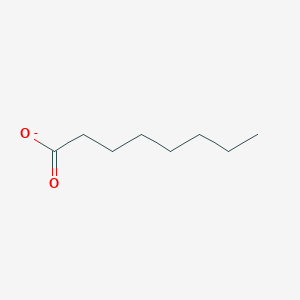

Structure

3D Structure

Properties

IUPAC Name |

octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995277 | |

| Record name | Octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74-81-7 | |

| Record name | Octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of Octanoate in Cellular Metabolism

Abstract

This compound (C8:0), a medium-chain fatty acid (MCFA), serves as a unique and potent energy substrate and signaling molecule within cellular metabolism.[1] Unlike long-chain fatty acids (LCFAs), this compound's distinct physicochemical properties permit rapid absorption and carnitine-independent transport into the mitochondrial matrix, facilitating swift catabolism.[1][2] This guide provides a comprehensive technical overview of this compound's metabolic pathways, its tissue-specific processing, and its profound impact on central metabolic processes, including ketogenesis and gluconeogenesis. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of metabolic disease, neuroscience, and drug development.

Introduction to this compound

This compound, or caprylic acid, is an eight-carbon saturated fatty acid found naturally in sources like coconut oil, palm kernel oil, and mammalian milk.[3][4] Its relatively short chain length confers unique metabolic characteristics compared to the more abundant LCFAs.[5] MCFAs are rapidly absorbed from the intestine and transported directly to the liver via the portal vein, bypassing the lymphatic system required for LCFAs.[3] This rapid availability, coupled with its distinct mitochondrial uptake mechanism, makes this compound a subject of significant interest for therapeutic applications, including ketogenic diets for neurological disorders and the management of metabolic syndromes.[1][6]

Cellular Uptake and Metabolic Activation

A defining feature of this compound metabolism is its ability to bypass the canonical carnitine shuttle, the rate-limiting step for LCFA entry into mitochondria.[2]

-

Cellular Entry : this compound can diffuse across the cell membrane, a process less dependent on fatty acid-binding proteins compared to LCFAs.[7]

-

Mitochondrial Transport : It freely crosses both the outer and inner mitochondrial membranes.

-

Activation : Once inside the mitochondrial matrix, this compound is activated to its thioester derivative, octanoyl-CoA, by mitochondrial acyl-CoA synthetases (ACSMs).[8] This carnitine-independent activation is a key differentiator from LCFAs, which are activated in the cytoplasm and then require the carnitine palmitoyltransferase (CPT) system to enter the matrix.[8][9]

This streamlined entry and activation process allows for the rapid initiation of β-oxidation.

Catabolism: The β-Oxidation Pathways

Octanoyl-CoA is catabolized through β-oxidation to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. This process occurs in both mitochondria and peroxisomes, with distinct enzymatic machinery and energetic outcomes.

Mitochondrial β-Oxidation

This is the primary pathway for this compound catabolism. It involves a four-step spiral catalyzed by chain-length specific enzymes, ultimately yielding acetyl-CoA, FADH₂, and NADH.[9][10] For octanoyl-CoA, the first dehydrogenation step is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD).[3] The FADH₂ and NADH generated are coupled to the electron transport chain to produce ATP.[10]

Peroxisomal β-Oxidation

Evidence suggests that this compound can undergo at least one cycle of β-oxidation in peroxisomes.[11] The peroxisomal pathway differs fundamentally from the mitochondrial one in its initial step.

-

First Enzyme : Peroxisomal β-oxidation is initiated by Acyl-CoA Oxidase (ACOX1), which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).[12][13] This contrasts with the mitochondrial pathway where Acyl-CoA Dehydrogenases transfer electrons to FAD to form FADH₂.[12]

-

Energy Production : The peroxisomal pathway does not directly synthesize ATP. The H₂O₂ produced is detoxified by catalase.[13] The chain-shortened acyl-CoAs (e.g., hexanoyl-CoA) can then be transported to mitochondria for complete oxidation.

| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |

| Primary Location | Mitochondria | Peroxisomes |

| First Enzyme | Acyl-CoA Dehydrogenase (e.g., MCAD) | Acyl-CoA Oxidase (ACOX1)[12] |

| Electron Acceptor | FAD | O₂[13] |

| Byproduct of First Step | FADH₂ | H₂O₂[12] |

| Energy Coupling | Directly coupled to ATP synthesis via ETC | Not directly coupled to ATP synthesis[12] |

| Primary Substrates | Short, Medium, Long-Chain Fatty Acids | Very-Long-Chain Fatty Acids, this compound[11][12] |

Table 1: Key Distinctions Between Mitochondrial and Peroxisomal β-Oxidation.

Tissue-Specific this compound Metabolism

Recent studies have revealed significant tissue-specific differences in the capacity to metabolize this compound, particularly between the liver and muscle tissues.[8][14]

-

Liver : The liver highly expresses mitochondrial medium-chain acyl-CoA synthetases (ACSMs). This allows it to efficiently activate free this compound that arrives via the portal vein directly within the mitochondrial matrix for subsequent β-oxidation.[8]

-

Heart and Skeletal Muscle : In contrast, heart and skeletal muscle mitochondria have a very limited ability to oxidize free this compound.[8][14] However, these tissues can readily oxidize octanoylcarnitine (B1202733). This oxidation is notably independent of CPT2, suggesting the presence of an alternative enzyme, possibly carnitine O-octanoyltransferase (CrOT), that converts octanoylcarnitine back to octanoyl-CoA within the muscle mitochondria.[8]

This metabolic distinction is critical for understanding the systemic effects of dietary this compound and its potential therapeutic applications for myopathies.[14]

| Tissue | Free this compound Oxidation Rate (nmol/min/mg) | Octanoylcarnitine Oxidation Rate (nmol/min/mg) | Key Enzyme |

| Liver | High (~25-30) | High (~25-30) | ACSMs[8] |

| Heart | Very Low (<5) | High (~100-120) | CrOT (putative)[8] |

| Skeletal Muscle | Very Low (<5) | Moderate (~20-25) | CrOT (putative)[8] |

Table 2: Representative this compound Oxidation Rates in Different Tissues. (Data synthesized from Pereyra et al., 2021[8]).

Impact on Central Metabolic Pathways

The rapid influx of acetyl-CoA from this compound β-oxidation in the liver has profound effects on other central metabolic pathways.

Ketogenesis

When the rate of acetyl-CoA production from this compound exceeds the TCA cycle's capacity, the liver diverts excess acetyl-CoA to synthesize ketone bodies (acetoacetate and β-hydroxybutyrate).[15][16] This makes this compound a potent ketogenic substrate.[8] These ketone bodies are then exported from the liver and used as a crucial energy source by extrahepatic tissues like the brain, heart, and skeletal muscle, particularly during periods of low glucose availability.[16]

Gluconeogenesis

This compound oxidation stimulates hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[17][18] This occurs through at least two mechanisms:

-

Allosteric Activation : The high levels of acetyl-CoA produced allosterically activate pyruvate (B1213749) carboxylase, a key enzyme in the gluconeogenic pathway.[16]

-

Energy and Reductant Supply : β-oxidation provides the necessary ATP and NADH to fuel the energetically demanding process of gluconeogenesis.

However, the net effect on glucose production can depend on the relative concentrations of the gluconeogenic precursor (e.g., pyruvate) and this compound.[17]

References

- 1. This compound Alleviates Dietary Soybean Oil-Induced Intestinal Physical Barrier Damage, Oxidative Stress, Inflammatory Response and Microbial Dysbiosis in Large Yellow Croaker (Larimichthys Crocea) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. This compound | C8H15O2- | CID 119389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DSpace [research-repository.griffith.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]

- 11. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]this compound and [3-13C]this compound in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. sciencecodons.com [sciencecodons.com]

- 14. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Control of hepatic gluconeogenesis: role of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Relationship between ketogenesis and gluconeogenesis in isolated hepatocytes from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Endogenous Sources of Octanoate in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoate, also known as caprylic acid, is an eight-carbon saturated fatty acid (C8:0) that plays a significant role in various mammalian physiological processes. Beyond its function as a metabolic fuel, it is the essential acyl donor for the activation of ghrelin, the "hunger hormone," a process critical for regulating appetite, energy homeostasis, and growth hormone secretion. Understanding the origins of the endogenous this compound pool is crucial for developing therapeutic strategies targeting these pathways. This technical guide provides an in-depth overview of the primary endogenous sources of this compound in mammals, including mitochondrial fatty acid metabolism, contributions from the gut microbiota, and dietary uptake. It details the key enzymatic pathways, presents available quantitative data, outlines experimental protocols for its quantification, and visualizes the core metabolic and signaling pathways.

Primary Endogenous Sources of this compound

The mammalian this compound pool is derived from three principal sources: intracellular metabolism, dietary intake, and synthesis by the gut microbiota.

Mitochondrial Beta-Oxidation

A primary endogenous source of this compound is the mitochondrial beta-oxidation of longer-chain fatty acids.[1] In this catabolic process, fatty acids are sequentially broken down to produce acetyl-CoA. For very long-chain fatty acids (VLCFAs, >C22), initial oxidation occurs in peroxisomes until they are shortened to octanoyl-CoA.[2][3] This octanoyl-CoA is then transported to the mitochondria for further oxidation into acetyl-CoA, which can enter the citric acid cycle for energy production.[2][3] Studies in ghrelin-producing cells have shown that inhibiting beta-oxidation leads to decreased levels of acylated ghrelin, a finding that was reversed by the addition of exogenous this compound.[4] This demonstrates that beta-oxidation can serve as a significant source of octanoyl-CoA for essential post-translational modifications.[5]

Dietary Intake

This compound is naturally present in the milk of humans and other mammals, as well as in plant-based oils like coconut and palm oil.[6][7][8][9] When consumed, these medium-chain triglycerides (MCTs) are hydrolyzed, and the liberated this compound is readily absorbed.[4] Ingested this compound can be directly utilized by cells, including the ghrelin-producing cells of the stomach, for processes such as ghrelin acylation.[10] Animal studies have confirmed that dietary supplementation with octanoyl triglycerides increases this compound concentrations in stomach tissues.[4]

Gut Microbiota

The gut microbiota contributes to the production of various fatty acids through the fermentation of dietary fibers and other undigested carbohydrates.[11] While short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate (B1204436) are the major products, medium-chain fatty acids, including this compound, are also synthesized by gut bacteria.[11][12] This microbial production can influence local intestinal health and may contribute to the systemic pool of this compound.[13][14] However, one animal study suggested that eliminating the gut microbiome did not alter the ratio of acylated to unacylated ghrelin, indicating that for this specific physiological function, microbial-produced this compound may not play a significant role.[4]

Quantitative Levels of Endogenous this compound

The concentration of this compound in biological fluids and tissues is tightly regulated and can fluctuate based on diet and metabolic state. While comprehensive data across all mammalian tissues is limited, existing studies provide valuable benchmarks. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of short- and medium-chain fatty acids in human biofluids, achieving a lower limit of quantification of 50-100 nM for most analytes.[15] Another gas chromatography-mass spectrometry (GC-MS) method validated for plasma analysis reported a lower limit of quantification as low as 0.43 μM.[16]

| Analyte | Matrix | Species | Concentration / Range | Method | Reference |

| Butyric Acid | Human Serum | Human | 935.6 ± 246.5 ng/mL | LC-MS/MS | [17] |

| Isobutyric Acid | Human Serum | Human | 698.8 ± 204.7 ng/mL | LC-MS/MS | [17] |

| Valeric Acid | Human Serum | Human | 62.9 ± 15.3 ng/mL | LC-MS/MS | [17] |

| Isovaleric Acid | Human Serum | Human | 1155.0 ± 490.4 ng/mL | LC-MS/MS | [17] |

| Hexanoic Acid | Human Serum | Human | 468.7 ± 377.5 ng/mL | LC-MS/MS | [17] |

| This compound | Human Plasma | Human | LLOQ: 0.43 μM | GC-MS | [16] |

| Various SMCFA | Human Biofluids | Human | LLOQ: 50-100 nM | LC-MS/MS | [15] |

Note: Data for this compound specifically is often reported as part of broader medium-chain fatty acid panels. The table includes related fatty acids to provide context on physiological concentrations measured by similar methods. LLOQ = Lower Limit of Quantification.

Key Metabolic and Signaling Pathways

This compound is a key substrate in two major pathways: mitochondrial beta-oxidation for energy production and the acylation of ghrelin for endocrine signaling.

Mitochondrial Beta-Oxidation of Octanoyl-CoA

Once inside the mitochondrial matrix, octanoyl-CoA undergoes beta-oxidation. This is a cyclical four-step process that shortens the fatty acid chain by two carbons in each cycle, releasing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[3][18] The acetyl-CoA then enters the citric acid cycle to generate ATP.[3]

Ghrelin Octanoylation

Ghrelin is a peptide hormone that requires a unique post-translational modification—the attachment of an octanoyl group to its third serine residue—to become active.[1][5] This reaction is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT), also known as Membrane-Bound O-Acyltransferase 4 (MBOAT4).[5][19][20] GOAT utilizes octanoyl-CoA as the acyl donor to octanoylate proghrelin in the endoplasmic reticulum.[4] The resulting acyl-ghrelin is the active form that can bind to its receptor, GHS-R1a, to exert its physiological effects.[1][19]

Methodologies for Quantification

Accurate quantification of this compound in biological matrices is essential for research and clinical applications. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of total this compound in plasma.[16]

1. Sample Preparation and Extraction:

-

Pipette 100 µL of plasma, calibration standard, or control sample into a GC vial.[16]

-

Spike the sample with a known concentration of a suitable internal standard (e.g., deuterated this compound).

-

For total fatty acid analysis, perform hydrolysis to release esterified this compound. For free fatty acid analysis, proceed directly to extraction.

-

Extract the fatty acids using a suitable organic solvent like dichloromethane (B109758) or perform a liquid-liquid extraction.[21]

2. Derivatization:

-

Fatty acids require derivatization to increase their volatility for GC analysis.

-

A common method is transesterification. Add 200 µL of 3 M acetyl chloride in isobutanol to the sample vial.[16] This converts the fatty acid to its isobutyl ester.

-

Alternatively, methyl esterification can be performed, but isobutanol derivatization has been shown to be more sensitive and less prone to contamination for this compound.[16][22]

3. GC-MS Instrumental Analysis:

-

System: Agilent, Shimadzu, or equivalent GC-MS system.[21]

-

Column: A mid-polarity column such as a VF17ms (30 m, 0.25 mm, 0.25 µm) or a DB-5MS is suitable.[16][21]

-

Carrier Gas: Helium at a constant flow of ~1.0-1.2 mL/min.[16][21]

-

Injection: 1 µL of the derivatized sample is injected. A splitless injection is often used for trace analysis.[21]

-

Oven Program: An example program starts at 55°C, ramps to 130°C, then to 160°C, and finally to 300°C to elute all components.[16]

-

Mass Spectrometer: Operated in Electron Impact (EI) ionization mode.[21] The mass range is typically set from 35-350 amu.[21]

4. Data Analysis:

-

Identify the isobutyl this compound peak based on its retention time and mass spectrum.

-

Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.

LC-MS/MS Analysis

LC-MS/MS offers an alternative with high sensitivity and is particularly useful for broader panels of short- and medium-chain fatty acids.[15][17]

-

Sample Preparation: Typically involves protein precipitation followed by derivatization.[17]

-

Derivatization: A chemical derivatization step using reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) is often employed to improve chromatographic retention and ionization efficiency.[15]

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is used for separation.[15]

-

Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.[15]

Conclusion and Future Directions

The endogenous this compound pool in mammals is a dynamic balance of contributions from mitochondrial metabolism, diet, and the gut microbiota. Its role extends beyond simple bioenergetics to the critical endocrine function of ghrelin activation. The tissue-specific mechanisms for this compound metabolism, particularly the differences between the liver and muscle, highlight the complexity of its regulation.[23][24] Future research should focus on elucidating the precise contributions of each source under various physiological and pathological conditions. Advances in analytical methods will further enable the accurate quantification of this compound, paving the way for novel therapeutic interventions targeting metabolic and endocrine disorders.

References

- 1. Frontiers | Acylation, a Conductor of Ghrelin Function in Brain Health and Disease [frontiersin.org]

- 2. Octanoyl-CoA - Wikipedia [en.wikipedia.org]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. portlandpress.com [portlandpress.com]

- 5. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. healthylife.com.au [healthylife.com.au]

- 7. draxe.com [draxe.com]

- 8. medpak.shop [medpak.shop]

- 9. naturalforce.com [naturalforce.com]

- 10. Effect of Ca-octanoate supplementation on concentrations of ghrelin and ghrelin-related hormones in plasma and milk of beef cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gut microbiota-derived fatty acid and sterol metabolites: biotransformation and immunomodulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Maternal administration of this compound, a medium-chain fatty acid, improves feed efficiency of Japanese black calves through influencing gut bacteriome structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Alleviates Dietary Soybean Oil-Induced Intestinal Physical Barrier Damage, Oxidative Stress, Inflammatory Response and Microbial Dysbiosis in Large Yellow Croaker (Larimichthys Crocea) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]

- 16. Development and validation of a gas chromatography–mass spectrometry method to analyze this compound enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Reactome | Beta oxidation of octanoyl-CoA to hexanoyl-CoA [reactome.org]

- 19. mdpi.com [mdpi.com]

- 20. Ghrelin O-acyltransferase - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency – Mitophenome [mitophenome.org]

An In-depth Technical Guide to the Octanoate Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octanoate metabolic pathway, a critical process in cellular energy homeostasis. This compound, an eight-carbon medium-chain fatty acid (MCFA), serves as a significant energy substrate in various tissues. Its unique metabolic properties, distinct from those of long-chain fatty acids, make it a subject of intense research, particularly in the context of metabolic disorders and therapeutic interventions. This document details the core metabolic pathways, presents quantitative data on this compound metabolism, outlines detailed experimental protocols for its analysis, and provides visual representations of the key processes.

Core Concepts of this compound Metabolism

This compound metabolism primarily occurs through β-oxidation within the mitochondria and peroxisomes, yielding acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle for ATP production.[1] Unlike long-chain fatty acids, MCFAs like this compound can cross the inner mitochondrial membrane independently of the carnitine shuttle, although carnitine can still influence their oxidation.[1][2][3]

The metabolic fate of this compound exhibits significant tissue-specific variations, particularly between the liver, muscle, and brain.[2][4]

-

Liver: The liver readily oxidizes free this compound.[2][4] This is attributed to the high expression of medium-chain acyl-CoA synthetases (ACSMs) within the liver mitochondria, which activate this compound to octanoyl-CoA.[2][5] The liver can also utilize this compound for ketone body production.[2] Peroxisomal β-oxidation also plays a role, with studies showing that this compound can undergo two cycles of β-oxidation in liver peroxisomes.[6][7]

-

Muscle (Cardiac and Skeletal): In contrast to the liver, heart and skeletal muscle mitochondria have a limited capacity to oxidize free this compound directly.[2][4] However, they can readily metabolize octanoylcarnitine (B1202733), a product of peroxisomal oxidation.[2] This suggests a carnitine-dependent, but CPT2-independent, pathway for this compound oxidation in muscle tissue.[2][5]

-

Brain: this compound can cross the blood-brain barrier and serve as a significant energy source for the brain. Studies in rats have shown that this compound oxidation can contribute to approximately 20% of the total oxidative energy production in the brain.[8][9][10][11][12] This process is compartmentalized, with evidence suggesting that this compound oxidation and anaplerotic flux occur primarily in astrocytes.[8][9][11]

Quantitative Analysis of this compound Metabolism

The following tables summarize key quantitative data from studies on this compound metabolism.

Table 1: Contribution of this compound to Brain Energy Metabolism

| Parameter | Value | Species | Reference(s) |

| Contribution to total brain oxidative energy | ~20% | Rat | [8][11][12] |

| Anaplerotic flux relative to TCA cycle flux (Y) | 0.08 +/- 0.039 | Rat | [8] |

Table 2: Tissue-Specific Oxidation of this compound and its Derivatives

| Substrate | Liver Oxidation Rate (nmol/mg protein/min) | Heart Oxidation Rate (nmol/mg protein/min) | Skeletal Muscle Oxidation Rate (nmol/mg protein/min) | Species | Reference(s) |

| This compound | High | Low/Negligible | Low/Negligible | Mouse | [2][4] |

| Octanoylcarnitine | Moderate | High (4-fold > Liver) | High | Mouse | [2][4][5] |

Table 3: Effect of L-Carnitine on this compound Metabolism in Piglets

| Parameter | Change with Carnitine Supplementation | Reference(s) |

| This compound Oxidation to CO2 | 7% Increase | [3] |

| Dicarboxylic Acid Excretion | 45% Decrease | [3] |

| Hepatic Acetylcarnitine Levels | 55-fold Increase | [3] |

| Plasma Acetylcarnitine Levels | 11-fold Increase | [3] |

Signaling and Metabolic Pathways

This compound Catabolism

The catabolism of this compound involves its activation to octanoyl-CoA, followed by mitochondrial and peroxisomal β-oxidation.

Influence on Other Metabolic Pathways

This compound and its metabolites can influence other central metabolic pathways. For example, in the liver, this compound can inhibit glycolysis while stimulating fatty acid synthesis at low concentrations.[13] In glioblastoma cells, this compound has been shown to affect mitochondrial metabolism and increase ketone body production, while the longer medium-chain fatty acid decanoate (B1226879) primarily stimulates fatty acid synthesis.[14]

Experimental Protocols

Stable Isotope Tracing of this compound Metabolism using GC-MS

This protocol outlines the use of stable isotope-labeled this compound to trace its metabolic fate in biological systems, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]

Objective: To quantify the incorporation of this compound-derived carbons into downstream metabolites.

Materials:

-

[1-¹³C]this compound or other suitably labeled this compound tracer

-

Biological samples (cells, tissues, or plasma)

-

Internal standards (e.g., deuterated fatty acids)

-

Solvents: Methanol, Chloroform, Iso-octane

-

Derivatization reagent: Pentafluorobenzyl (PFB) bromide, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or BF3-methanol[17]

-

GC-MS system

Procedure:

-

Sample Preparation and Tracer Incubation:

-

Lipid Extraction:

-

Saponification and Derivatization:

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable GC column (e.g., Agilent HP-5MS) and temperature gradient to separate the fatty acid derivatives.[18][20]

-

Operate the mass spectrometer in single-ion monitoring (SIM) or scan mode to detect and quantify the labeled and unlabeled fatty acids.[18]

-

-

Data Analysis:

-

Calculate the isotopic enrichment in the fatty acids and other metabolites to determine the contribution of this compound to these pools.[16]

-

Acylcarnitine Profiling by LC-MS/MS

This protocol is for the analysis of acylcarnitines, including octanoylcarnitine, which are important intermediates in fatty acid metabolism.[21][22][23]

Objective: To quantify the levels of octanoylcarnitine and other acylcarnitines in biological samples.

Materials:

-

Biological samples (plasma, tissues)

-

Internal standards (e.g., deuterated acylcarnitines)

-

Acetonitrile for protein precipitation[24]

-

LC-MS/MS system (e.g., QTRAP)

-

Reversed-phase C18 column[24]

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or use plasma directly.

-

Add internal standards.

-

Precipitate proteins using cold acetonitrile.[24]

-

Centrifuge and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Separate the acylcarnitines using a reversed-phase C18 column with a suitable gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile).[24]

-

Detect and quantify the acylcarnitines using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode.[23][24] Specific precursor-to-product ion transitions are used for each acylcarnitine.

-

-

Data Analysis:

-

Quantify the concentration of each acylcarnitine based on the peak area ratio to its corresponding internal standard.[22]

-

Experimental Workflow Diagram

Conclusion

The metabolism of this compound is a multifaceted process with significant tissue-specific variations and implications for cellular energy production and metabolic regulation. Its unique transport and activation mechanisms distinguish it from long-chain fatty acids, making it a valuable substrate under various physiological and pathological conditions. The experimental protocols detailed in this guide, particularly stable isotope tracing and acylcarnitine profiling, are powerful tools for elucidating the intricate details of the this compound metabolic pathway. A thorough understanding of this pathway is crucial for researchers and drug development professionals aiming to modulate cellular metabolism for therapeutic benefit.

References

- 1. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine affects this compound oxidation to carbon dioxide and dicarboxylic acids in colostrum-deprived piglets: in vivo analysis of mechanisms involved based on CoA- and carnitine-ester profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency – Mitophenome [mitophenome.org]

- 6. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]this compound and [3-13C]this compound in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing peroxisomal beta-oxidation and the labelling of acetyl-CoA proxies with [1-(13C)]this compound and [3-(13C)]this compound in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Energy contribution of this compound to intact rat brain metabolism measured by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Energy Contribution of this compound to Intact Rat Brain Metabolism Measured by 13C Nuclear Magnetic Resonance Spectroscopy | Journal of Neuroscience [jneurosci.org]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Energy Contribution of this compound to Intact Rat Brain Metabolism Measured by 13C Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of this compound and acetate upon hepatic glycolysis and lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]

- 15. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jfda-online.com [jfda-online.com]

- 18. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 20. mdpi.com [mdpi.com]

- 21. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]

- 22. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Octanoate on Adipogenesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoate, a medium-chain fatty acid (MCFA), has demonstrated significant effects on adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's influence on fat cell development. Primarily, this compound acts as an inhibitor of adipogenesis in murine preadipocyte models such as 3T3-L1 cells. This inhibitory action is largely attributed to its ability to downregulate the master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), as well as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). A key mechanism implicated in this process is the this compound-induced generation of reactive oxygen species (ROS), which leads to the inactivation of PPARγ. However, it is noteworthy that the effects of this compound can be cell-type and concentration-dependent, with some studies on porcine preadipocytes suggesting a role in promoting differentiation. This whitepaper synthesizes the current understanding of this compound's role in adipogenesis, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers in metabolism and drug development.

Introduction

Adipogenesis is a complex cellular differentiation process that plays a critical role in energy homeostasis and is a key area of investigation for metabolic diseases such as obesity and type 2 diabetes. The differentiation of preadipocytes into mature, lipid-laden adipocytes is orchestrated by a cascade of transcription factors, with PPARγ and C/EBPα being the central players.[1][2] Nutritional components, particularly fatty acids, are known to modulate this process. While long-chain fatty acids are generally considered promoters of adipogenesis, medium-chain fatty acids (MCFAs) like this compound (C8:0) have been shown to exert distinct, often inhibitory, effects.[3] Understanding the molecular interactions of this compound with the adipogenic machinery is crucial for evaluating its therapeutic potential in metabolic disorders.

Quantitative Effects of this compound on Adipogenesis

Experimental evidence from in vitro studies using the 3T3-L1 preadipocyte cell line demonstrates a dose-dependent inhibitory effect of this compound on adipogenesis. This is quantified through measurements of lipid accumulation and the expression of key adipogenic markers.

Inhibition of Lipid Accumulation

Treatment of 3T3-L1 preadipocytes with this compound during differentiation leads to a significant reduction in the accumulation of triglycerides, the primary component of stored fat. This effect is visually confirmed by Oil Red O staining and quantified by measuring cellular triglyceride content.

Table 1: Effect of this compound on Triglyceride Content in 3T3-L1 Cells

| Treatment Condition (8 days) | Cellular Triglyceride Content (µg/mg protein) (Mean ± SEM, n=4) |

| Undifferentiated Cells | ~5 |

| Control (Differentiated) | ~100 |

| 1 mM this compound | ~40 |

| 2 mM this compound | ~20 |

| 3 mM this compound | ~15 |

Data extrapolated from Han et al., 2002.[3] Values are approximate and intended for comparative purposes. Statistical significance (P < 0.05) was reported for all this compound treatments compared to the control.

Downregulation of Adipogenic Transcription Factors

The inhibitory effect of this compound on lipid accumulation is a direct consequence of its impact on the expression of master adipogenic transcription factors. Both mRNA and protein levels of PPARγ, C/EBPα, and SREBP-1c are significantly attenuated in the presence of this compound.

Table 2: Effect of this compound on mRNA Levels of Adipogenic Transcription Factors in 3T3-L1 Cells

| Gene | 1 mM this compound (% of Control) | 2 mM this compound (% of Control) | 3 mM this compound (% of Control) |

| PPARγ | ~50% | ~30% | ~20% |

| C/EBPα | ~60% | ~40% | ~25% |

| SREBP-1c | ~55% | ~35% | ~20% |

Data synthesized from densitometry analysis presented in Han et al., 2002.[3][4] Values are approximations of the reported graphical data.

Table 3: Effect of this compound on Protein Levels of Adipogenic Transcription Factors in 3T3-L1 Cells

| Protein | 1 mM this compound (Fold Change vs. Control) | 2 mM this compound (Fold Change vs. Control) | 3 mM this compound (Fold Change vs. Control) |

| PPARγ | Significant Decrease | Further Decrease | Pronounced Decrease |

| C/EBPα | Significant Decrease | Further Decrease | Pronounced Decrease |

| SREBP-1c | Significant Decrease | Further Decrease | Pronounced Decrease |

Based on representative Western blots from Han et al., 2002.[3][5] Quantitative densitometry shows a clear dose-dependent reduction.

Inhibition of Lipogenesis

In mature 3T3-L1 adipocytes, this compound acutely inhibits lipogenesis. This is demonstrated by a reduction in the synthesis of triglycerides from various precursors.

Table 4: Effect of this compound on Triglyceride (TAG) Synthesis in Mature 3T3-L1 Adipocytes

| Substrate | Treatment | TAG Synthesis (% of Control) |

| [U-³H]glucose | 1 mM this compound (3 days) | ~40% |

| [9,10-³H]triolein | 1 mM this compound (3 days) | ~30% |

| ³H₂O (de novo synthesis) | 1 mM this compound (3 days) | ~25% |

Data derived from Guo et al., 2006.[6] The study reported substantial inhibition of lipogenesis.

Signaling Pathways Modulated by this compound

The inhibitory effects of this compound on adipogenesis are mediated through specific signaling pathways that converge on the master transcriptional regulators.

The PPARγ and C/EBPα Axis

This compound's primary mechanism of action is the suppression of the positive feedback loop between PPARγ and C/EBPα, which is essential for terminal adipocyte differentiation.

ROS-Mediated Inactivation of PPARγ

A significant contributor to this compound's anti-adipogenic effect is the induction of oxidative stress. This compound metabolism in adipocytes leads to an increase in reactive oxygen species (ROS), which in turn, inactivates PPARγ, thereby suppressing the expression of its target genes involved in lipogenesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on this compound's effects on adipogenesis.

3T3-L1 Preadipocyte Culture and Differentiation with this compound Treatment

This protocol outlines the standard procedure for differentiating 3T3-L1 cells in the presence of this compound to assess its impact on adipogenesis.

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

-

Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin (B600854) (MDI medium).

-

This compound Treatment: From Day 0, supplement the MDI medium with sodium this compound at desired concentrations (e.g., 1, 2, or 3 mM).

-

Medium Change: On Day 2, replace the medium with DMEM containing 10% FBS and 1.7 µM insulin, supplemented with the same concentration of this compound.

-

Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS and the corresponding this compound concentration, changing the medium every two days.

-

Analysis: Harvest cells for analysis (e.g., Oil Red O staining, RNA/protein extraction) on Day 8.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the lipid content in differentiated adipocytes.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin in PBS for at least 1 hour.

-

Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the cells to dry completely. Add Oil Red O working solution (0.21% in 60% isopropanol) and incubate for 10 minutes.

-

Washing: Wash the cells extensively with water to remove unbound dye.

-

Imaging: Visualize the stained lipid droplets using a microscope.

-

Quantification: To quantify the lipid content, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.

-

Cell Treatment: Culture mature 3T3-L1 adipocytes and treat with 1 mM this compound for 24 hours.

-

Probe Loading: Add 2 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the culture medium and incubate for 30 minutes.

-

Washing: Wash the cells with warm Krebs-Ringer bicarbonate (KRB) buffer.

-

Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with excitation at 488 nm and emission at 525 nm.

Triglyceride Synthesis Assay

This assay measures the rate of new triglyceride synthesis using a radiolabeled precursor.

-

Cell Preparation: Use mature 3T3-L1 adipocytes, pre-treated with or without 1 mM this compound for 3 days.

-

Radiolabeling: Remove the treatment medium and incubate the cells for 3 hours in fresh medium containing a radiolabeled substrate such as [U-³H]glucose.

-

Lipid Extraction: Wash the cells with PBS and extract total lipids using a chloroform:methanol (2:1) solution.

-

Separation and Scintillation Counting: Separate the triglyceride fraction from the total lipid extract using thin-layer chromatography (TLC). Scrape the triglyceride band and quantify the radioactivity using a liquid scintillation counter.

Discussion and Future Directions

The collective evidence strongly indicates that this compound is a potent inhibitor of adipogenesis in 3T3-L1 preadipocytes, primarily through the suppression of the PPARγ/C/EBPα signaling axis. The discovery of ROS as a mediator in this process provides a deeper mechanistic understanding of how MCFAs can regulate adipocyte function.[6][7] These findings have significant implications for the development of novel therapeutic strategies for obesity and related metabolic disorders.

However, the seemingly contradictory findings in porcine preadipocytes, where this compound can induce differentiation, highlight the need for further research to understand the species- and cell-type-specific effects of MCFAs.[8] Future studies should focus on elucidating the precise molecular targets of this compound-induced ROS and exploring the effects of this compound in in vivo models of adipogenesis and obesity. Furthermore, a comprehensive investigation into the dose-dependent effects of this compound is warranted to reconcile the stimulatory and inhibitory observations. A deeper understanding of these nuances will be critical for the translation of these findings into effective clinical applications.

Conclusion

This compound exerts a significant and multifaceted influence on adipogenesis. In the widely studied 3T3-L1 preadipocyte model, it acts as a potent inhibitor by downregulating the master regulators of adipogenesis, PPARγ and C/EBPα, a process at least partially mediated by an increase in intracellular ROS. The data and protocols presented in this whitepaper provide a comprehensive technical resource for researchers investigating the intricate relationship between MCFAs and adipocyte biology. Further exploration of the context-dependent effects of this compound will be pivotal for harnessing its therapeutic potential in the management of metabolic diseases.

References

- 1. Peroxisome proliferator-activated receptor γ and C/EBPα synergistically activate key metabolic adipocyte genes by assisted loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPARγ and C/EBP factors orchestrate adipocyte biology via adjacent binding on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of adipocyte lipogenesis by this compound: involvement of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of actions of this compound on porcine preadipocytes and adipocytes differentiated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Sodium Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate, the sodium salt of octanoic acid (also known as caprylic acid), is a medium-chain fatty acid (MCFA) that plays a significant role in various biological processes. It is a naturally occurring compound found in sources such as coconut oil and mammalian milk.[1] In the pharmaceutical and biotechnology industries, sodium this compound is widely utilized as a stabilizer for protein formulations, particularly for human serum albumin, to protect against thermal denaturation and aggregation.[2] Beyond its role as an excipient, sodium this compound exhibits a range of biochemical activities, including influencing cellular metabolism, modulating signaling pathways, and impacting inflammatory responses. This technical guide provides a comprehensive overview of the core biochemical properties of sodium this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support research and drug development efforts.

Physicochemical Properties

Sodium this compound is a white to off-white crystalline powder with a characteristic odor.[3] It is readily soluble in water and its aqueous solutions are alkaline.[3] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Sodium this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NaO₂ | [3] |

| Molecular Weight | 166.19 g/mol | [3] |

| CAS Number | 1984-06-1 | [3] |

| Appearance | White to off-white powder | [3] |

| Solubility in Water | 50 mg/mL (clear solution) | [3] |

| pH (100 g/L in H₂O at 20°C) | 8.0 - 10.5 | [3] |

| Melting Point | ~245 °C (decomposes) | [3] |

| LogP (octanol/water) | 0.106 (at 23.9°C and pH 7-7.95) | [3] |

Biochemical Functions and Mechanisms of Action

Metabolism and Bioenergetics

As a medium-chain fatty acid, this compound is rapidly absorbed from the gastrointestinal tract and transported directly to the liver via the portal vein.[1][4] Unlike long-chain fatty acids, its cellular uptake and mitochondrial entry are independent of the carnitine shuttle system, allowing for rapid β-oxidation.[4]

The initial step in this compound metabolism is its activation to octanoyl-CoA by acyl-CoA synthetase.[5] This reaction is ATP-dependent. The octanoyl-CoA then undergoes β-oxidation within the mitochondria, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH₂. The acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production.[1]

Table 2: Enzyme Kinetic Parameters for this compound Metabolism

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference(s) |

| Acyl-CoA Synthetase | This compound | 200 µM | 0.75 nmol/mg protein/min | Rat Intestinal Mucosa | [5] |

| Acyl-CoA Synthetase | This compound | 3 mM | 3.76 nmol/mg protein/min | Rat Intestinal Mucosa | [5] |

| Acyl-CoA Synthetase | ATP (with 200 µM this compound) | 5.0 mM | 0.80 nmol/mg protein/min | Rat Intestinal Mucosa | [5] |

| Acyl-CoA Synthetase | ATP (with 3 mM this compound) | 14.2 mM | 10 nmol/mg protein/min | Rat Intestinal Mucosa | [5] |

Note: The biphasic kinetics observed for acyl-CoA synthetase with this compound as a substrate suggest the presence of at least two enzyme isoforms or binding sites with different affinities.

The metabolic fate of this compound is illustrated in the following workflow diagram:

References

- 1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. karger.com [karger.com]

Octanoate as a Substrate for Ketogenesis: A Technical Guide for Researchers

Abstract Octanoate, an eight-carbon medium-chain fatty acid (MCFA), is a potent and rapidly metabolized ketogenic substrate. Unlike long-chain fatty acids, its entry into the hepatic mitochondria is independent of the carnitine palmitoyltransferase 1 (CPT1) shuttle system, bypassing the primary rate-limiting step for fatty acid oxidation. This unique metabolic feature allows for rapid conversion into acetyl-CoA and subsequent shunting into the ketogenic pathway, particularly under conditions of carbohydrate scarcity or high energetic demand. This technical guide provides an in-depth exploration of the biochemical pathways, regulatory mechanisms, and tissue-specific metabolism of this compound. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core processes to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating ketogenesis and fatty acid metabolism.

Introduction

Ketogenesis is a critical metabolic pathway predominantly occurring in the liver that produces ketone bodies—acetoacetate (B1235776), β-hydroxybutyrate, and acetone (B3395972)—from the breakdown of fatty acids.[1][2] These water-soluble molecules serve as a vital alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, during periods of fasting, prolonged exercise, or low-carbohydrate diets.[3]

Fatty acids are categorized by their carbon chain length. Long-chain fatty acids (LCFAs), the most common dietary fats, require a specialized carnitine shuttle system to enter the mitochondria for oxidation.[4][5] In contrast, medium-chain fatty acids (MCFAs), such as this compound (C8), can diffuse across the mitochondrial membranes without this transport system.[4][6] This distinction makes this compound a more direct and unregulated substrate for hepatic β-oxidation and, consequently, a powerful precursor for ketone body synthesis.[7][8][9] Its role is central to the efficacy of medium-chain triglyceride (MCT) oils in ketogenic diets.[9][10]

Biochemical Pathway of this compound-Driven Ketogenesis

The conversion of this compound to ketone bodies is a multi-step process localized within the mitochondria of hepatocytes.

Mitochondrial Entry and Activation

Free this compound readily crosses the inner mitochondrial membrane, a key distinction from LCFAs which are dependent on CPT1.[4][6] Once inside the mitochondrial matrix, this compound is activated to its coenzyme A (CoA) ester, octanoyl-CoA, by a medium-chain acyl-CoA synthetase.[8][11][12] This activation step traps the fatty acid within the mitochondria for subsequent metabolism.

β-Oxidation to Acetyl-CoA

Octanoyl-CoA undergoes four rounds of mitochondrial β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, yielding one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. The complete oxidation of one molecule of octanoyl-CoA produces four molecules of acetyl-CoA.

The Ketogenic Switch: The Fate of Acetyl-CoA

The acetyl-CoA generated from β-oxidation can either enter the tricarboxylic acid (TCA) cycle or be diverted to ketogenesis. During states of high fatty acid oxidation, such as fasting or in response to a high this compound load, the rate of acetyl-CoA production can exceed the oxidative capacity of the TCA cycle.[4] Furthermore, in these states, the TCA cycle intermediate oxaloacetate is often diverted towards gluconeogenesis, limiting its availability to condense with acetyl-CoA to form citrate.[2][13] This surplus of acetyl-CoA becomes the primary substrate for the synthesis of ketone bodies.[3][4]

Core Ketogenesis Pathway

The synthesis of ketone bodies from acetyl-CoA involves three key enzymatic steps:

-

Thiolase: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[1]

-

HMG-CoA Synthase (mHMGCS): Acetoacetyl-CoA condenses with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the rate-limiting and committed step in ketogenesis.[14][15]

-

HMG-CoA Lyase: HMG-CoA is cleaved to yield acetoacetate and one molecule of acetyl-CoA.[14]

Acetoacetate can then be reduced to β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase, a reaction dependent on the mitochondrial NADH/NAD⁺ ratio, or it can spontaneously decarboxylate to form acetone.[3][14]

References

- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ketone bodies - Wikipedia [en.wikipedia.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. This compound Alleviates Dietary Soybean Oil-Induced Intestinal Physical Barrier Damage, Oxidative Stress, Inflammatory Response and Microbial Dysbiosis in Large Yellow Croaker (Larimichthys Crocea) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Ketogenic Effect of Medium-Chain Triacylglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Ketogenic effects of medium chain triglycerides containing formula and its correlation to breath acetone in healthy volunteers: a randomized, double-blinded, placebo-controlled, single dose-response study [frontiersin.org]

- 10. Ketogenic diet - Wikipedia [en.wikipedia.org]

- 11. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mitophenome.org [mitophenome.org]

- 13. Ketogenesis in the living rat followed by 13C-NMR spectroscopy. Infusion of [1,3-13C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Octanoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoic acid, also known under the common name caprylic acid, is an eight-carbon saturated fatty acid (C8:0) with significant applications across the pharmaceutical, food, and industrial sectors. Its unique properties as a medium-chain fatty acid (MCFA) contribute to its roles as an antimicrobial agent, a metabolic substrate, and a key component in the synthesis of esters for flavorings and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of octanoic acid, detailed experimental methodologies for their determination, and visual representations of its chemical structure and relevant biological pathways to support researchers and drug development professionals.

Chemical Identity

Octanoic acid is a straight-chain saturated fatty acid. Its structure consists of a seven-carbon alkyl chain attached to a carboxyl group.[3]

-

IUPAC Name: Octanoic Acid

-

Common Name: Caprylic Acid

-

Chemical Formula: C₈H₁₆O₂[2]

-

Structural Formula: CH₃(CH₂)₆COOH[2]

-

CAS Number: 124-07-2[2]

-

Molecular Weight: 144.21 g/mol [2]

Caption: Ball-and-stick representation of the octanoic acid molecule.

Physical Properties

Octanoic acid is a colorless to light yellow, oily liquid at room temperature with a characteristically faint, fruity, or unpleasant rancid odor and a burning taste.[3][4][5] It solidifies into leafy crystals when cooled.[3]

Table 1: Key Physical Properties of Octanoic Acid

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Melting Point | 16 - 17 °C (60.8 - 62.6 °F) | 1 atm | [4][6][7][8] |

| Boiling Point | 237 - 239.7 °C (458.6 - 463.5 °F) | 1 atm | [4][6][8] |

| Density | 0.910 g/mL | at 20-25 °C | [4][7][8][9] |

| Vapor Pressure | 0.00371 mmHg | at 25 °C | [1][3] |

| 1 mmHg | at 78 °C | [4][7] | |

| Vapor Density | 5 (vs air) | [4][7] | |

| Refractive Index | 1.428 | at 20 °C (n20/D) | [4][7][10] |

| Flash Point | >110 °C (>230 °F) | Closed Cup | [4][6][11] |

| Viscosity | 5.74 mPa·s | [1][3] |

| Surface Tension | 23.7 dyn/cm | |[3] |

Solubility and Partitioning Behavior

The solubility of octanoic acid is dictated by its amphiphilic nature, possessing both a polar carboxylic acid head and a nonpolar eight-carbon tail.

-

In Water: It is slightly or minimally soluble in water.[3][4] The reported solubility is approximately 0.68 g/L (or 68 mg/100 mL) at 20 °C.[4][5]

-

In Organic Solvents: It is soluble in most organic solvents, including ethanol, ether, chloroform, acetonitrile, petroleum ether, and glacial acetic acid.[1][3][12]

Table 2: Partition and Dissociation Constants

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Octanol-Water Partition Coefficient (LogP) | 3.05 | [3][13] | |

| Acid Dissociation Constant (pKa) | 4.89 | at 25 °C | [3][13][14] |

| Surface pKa | 4.9 | Air-water interface |[15] |

The LogP value of 3.05 indicates a preference for the lipid phase over the aqueous phase, classifying it as a lipophilic compound.[3][13] The pKa of 4.89 signifies that at a physiological pH of ~7.4, octanoic acid will exist almost entirely in its deprotonated, anionic form (octanoate).[3]

Caption: Dissociation equilibrium of octanoic acid in an aqueous solution.

Chemical Properties and Reactivity

The primary reactive site of octanoic acid is the carboxyl group (-COOH), which imparts its acidic properties and allows for a range of chemical reactions.

-

Acid-Base Reactions: As a carboxylic acid, it reacts exothermically with bases to form a salt and water.[4][16]

-

Reactivity with Metals: It is corrosive to many metals, reacting with active metals to produce hydrogen gas and a metal salt.[6][16] It can absorb sufficient atmospheric water to corrode iron, steel, and aluminum.[4][16]

-

Esterification: In the presence of an acid catalyst, octanoic acid reacts with alcohols to form esters, which are often used in perfumes and as flavoring agents.[2][17]

-

Other Reactions: It reacts with various compounds such as cyanide salts, diazo compounds, isocyanates, and sulfides, which can generate toxic or flammable gases.[16][17]

-

Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents, reducing agents, and bases.[1][4]

Experimental Protocols

The determination of the physicochemical properties of octanoic acid relies on established analytical techniques. The following are generalized protocols representative of the methods used to obtain the data presented in this guide.

5.1 Melting Point Determination (Capillary Method) The melting point is a key indicator of purity.[18]

-

Sample Preparation: A small amount of dried, powdered octanoic acid is packed into a thin-walled capillary tube to a height of about 3 mm.[19]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's mercury bulb. This assembly is placed in a heating apparatus, such as a Thiele tube or a Mel-Temp block, which contains a heating medium (e.g., mineral oil).[18][19]

-

Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[18]

-

Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[18] For a pure compound, this range is typically narrow (0.5-1.0 °C).[18]

5.2 Boiling Point Determination (Micro-reflux Method)

-

Sample Preparation: A small volume (a few milliliters) of octanoic acid is placed in a small test tube or fusion tube.[20][21]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the liquid. The tube is attached to a thermometer and heated in a Thiele tube.[20][22]

-

Heating: The apparatus is heated gently. As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube as the air inside is replaced by the substance's vapor.[23]

-

Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[20][23] This indicates that the vapor pressure of the liquid equals the external atmospheric pressure.[20]

5.3 pKa Determination (Potentiometric Titration) Potentiometric titration is a highly accurate method for determining the dissociation constant of a weak acid.[8][24]

-

Solution Preparation: A solution of octanoic acid of known concentration (e.g., 0.1 M) is prepared in water.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, precise increments using a buret.[25]

-

pH Measurement: After each addition of the titrant, the solution is stirred to equilibrium, and the pH is measured using a calibrated pH meter.[8]

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the titration curve. The half-equivalence point occurs at exactly half the volume of the titrant needed to reach the equivalence point. At this half-equivalence point, the pH of the solution is equal to the pKa of the acid.[11][26]

Caption: General experimental workflow for pKa determination by titration.

5.4 Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Carboxylic acids like octanoic acid show highly characteristic IR absorption bands. A very broad O–H stretching band is observed from 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure.[27][28] A strong carbonyl (C=O) stretching absorption appears between 1760-1690 cm⁻¹.[27][29] Additionally, a C–O stretch is visible in the 1320-1210 cm⁻¹ region.[27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy can be used to quantify the fatty acid profile.[5] The protons of the terminal methyl group (CH₃), the methylene (B1212753) groups (CH₂) along the chain, the α-methylene group adjacent to the carboxyl group, and the acidic proton of the carboxyl group itself all produce distinct signals that can be used for structural elucidation.[30][31]

Biological and Pharmacological Relevance

Octanoic acid's properties make it significant in several biological contexts, which is of particular interest in drug development.

6.1 Antimicrobial Activity Octanoic acid exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[7][9][32] Its mechanism of action is primarily attributed to the disruption of the cell membrane.[9][32][33] The lipophilic carbon chain allows it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[9][17][33] This property is utilized in sanitizers for food-contact surfaces and as a potential therapeutic agent.[2]

6.2 Role in Ghrelin Acylation Octanoic acid is essential for the biological activity of ghrelin, the "hunger hormone."[1][4] The enzyme Ghrelin O-acyltransferase (GOAT) catalyzes the esterification of an n-octanoic acid molecule to the third serine residue of the ghrelin peptide.[3][6] This unique post-translational modification, known as octanoylation, is required for ghrelin to bind to its receptor (GHS-R1a) and exert its effects on appetite stimulation and energy homeostasis.[4][6] The this compound for this process can be derived from the diet or from endogenous lipid metabolism pathways like beta-oxidation.[1][12]

References

- 1. Frontiers | Acylation, a Conductor of Ghrelin Function in Brain Health and Disease [frontiersin.org]

- 2. echemi.com [echemi.com]

- 3. pnas.org [pnas.org]

- 4. Acylation, a Conductor of Ghrelin Function in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. study.com [study.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Density estimation for fatty acids and vegetable oils based on their fatty acid composition | Semantic Scholar [semanticscholar.org]

- 14. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Efficacy and mechanism of carvacrol with octanoic acid against mastitis causing multi-drug-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 21. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. uomus.edu.iq [uomus.edu.iq]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pennwest.edu [pennwest.edu]

- 26. byjus.com [byjus.com]

- 27. orgchemboulder.com [orgchemboulder.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. spectroscopyonline.com [spectroscopyonline.com]

- 30. magritek.com [magritek.com]

- 31. psecommunity.org [psecommunity.org]

- 32. researchgate.net [researchgate.net]

- 33. Antimicrobial action of octanoic acid against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of Octanoate with Plasma Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoate, an eight-carbon saturated fatty acid, is a physiologically and pharmacologically significant molecule. Its interaction with plasma proteins is a critical determinant of its transport, bioavailability, and metabolic fate. This technical guide provides a comprehensive overview of the binding of this compound to various plasma proteins, focusing on quantitative data, detailed experimental methodologies, and the potential downstream signaling implications of these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research.

Quantitative Analysis of this compound-Plasma Protein Interactions

The binding of this compound to plasma proteins is a dynamic process characterized by specific affinities and kinetics. The majority of circulating this compound is bound to albumin, the most abundant protein in plasma. However, interactions with other proteins, though less characterized, may also play a significant role in its disposition.

Table 1: Quantitative Binding Data of this compound with Plasma Proteins

| Plasma Protein | Binding Parameter | Value | Method | Reference |

| Human Serum Albumin (HSA) | Association Constant (Ka) | 1.6 x 10⁶ M⁻¹ (High-affinity site) | Equilibrium Dialysis | [1] |

| Rate constant for exchange (k) | 350 s⁻¹ at 33°C | NMR Spectroscopy | [2] | |

| Lifetime in a binding site (τ) | 2.8 ms (B15284909) at 33°C | NMR Spectroscopy | [2] | |

| α1-Acid Glycoprotein (B1211001) (AGP) | Dissociation Constant (Kd) | Data not available for this compound. General affinity for drugs is in the range of 10⁻⁵–10⁻⁹ M. | Multiple Methods | [3] |

| Lipoproteins (LDL, HDL) | Effect of this compound | Dietary this compound supplementation has been shown to decrease LDL and increase HDL levels. The direct binding characteristics are not well-defined. | In vivo studies | [4] |

| Globulins (Alpha, Beta, Gamma) | Binding Characteristics | Specific quantitative binding data for this compound is limited in the current literature. | - | - |

Note: The available quantitative data for this compound's interaction with plasma proteins is predominantly focused on albumin. Further research is required to fully characterize its binding to other plasma protein components.

Experimental Protocols for Studying this compound-Protein Interactions

A variety of biophysical techniques can be employed to characterize the interaction between this compound and plasma proteins. The choice of method depends on the specific parameters to be measured, such as binding affinity, stoichiometry, and kinetics.

Equilibrium Dialysis

Equilibrium dialysis is a robust method for determining the binding affinity (Kd) and the number of binding sites (n) of a ligand to a protein.

Detailed Protocol:

-

Membrane Preparation: Hydrate a dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 12-14 kDa, in the dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).[5] Ensure the membrane is thoroughly rinsed to remove any preservatives.[5]

-

Apparatus Assembly: Assemble the dialysis cells, each consisting of two chambers separated by the prepared membrane.[5]

-

Sample Preparation:

-

In one chamber (the "protein chamber"), add a known concentration of the plasma protein (e.g., human serum albumin) dissolved in the dialysis buffer.

-

In the other chamber (the "buffer chamber"), add the dialysis buffer containing a known concentration of radiolabeled or unlabeled this compound.[6]

-

-

Dialysis: Seal the dialysis unit and incubate it at a constant temperature (e.g., 37°C) on a shaker to facilitate equilibrium.[5] The incubation time required to reach equilibrium should be determined empirically, but is typically between 4 to 24 hours.[1]

-

Sample Analysis: After reaching equilibrium, collect aliquots from both the protein and buffer chambers.

-

Quantification: Determine the concentration of this compound in both chambers using an appropriate analytical method. For radiolabeled this compound, liquid scintillation counting is used. For unlabeled this compound, techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be employed.

-

Data Analysis: Calculate the concentration of bound and free this compound. The binding data can then be analyzed using Scatchard or non-linear regression analysis to determine the dissociation constant (Kd) and the number of binding sites (n).

Experimental Workflow for Equilibrium Dialysis

Caption: Workflow for determining this compound-protein binding parameters using equilibrium dialysis.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

Detailed Protocol:

-

Sample Preparation:

-

Prepare a solution of the plasma protein in a suitable buffer (e.g., PBS, pH 7.4). The protein concentration should be accurately determined.

-